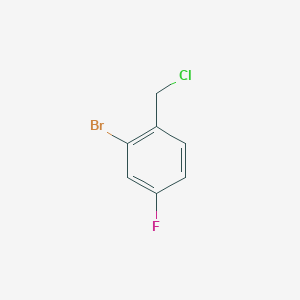

1-(1,3-benzodioxol-5-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Descripción general

Descripción

The compound “1-(1,3-benzodioxol-5-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid” is likely to be an organic compound containing a benzodioxol group, an ethyl group, a 1,2,3-triazole ring, and a carboxylic acid group . The benzodioxol group is a common motif in many natural products and pharmaceuticals . The 1,2,3-triazole ring is a versatile scaffold in medicinal chemistry, known for its stability and participation in various biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized using techniques common in organic chemistry. For instance, the 1,2,3-triazole ring could potentially be formed using a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzodioxol group, an ethyl group, a 1,2,3-triazole ring, and a carboxylic acid group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the carboxylic acid could participate in acid-base reactions, and the 1,2,3-triazole ring could potentially undergo reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxylic acid group could result in the compound being acidic. The compound’s solubility would depend on the balance of hydrophilic (carboxylic acid) and hydrophobic (benzodioxol and ethyl) groups .Aplicaciones Científicas De Investigación

1. Anticancer Evaluation of 1-benzo[1,3]dioxol-5-yl-indoles

- Summary of Application : A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed and synthesized. These compounds were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

- Methods of Application : The compounds were synthesized via a Pd-catalyzed C-N cross-coupling .

- Results : The study identified 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

2. Anticancer Applications of Piperidine and Piperine

- Summary of Application : Piperine and piperidine are two major alkaloids extracted from black pepper (Piper nigrum). They have been observed to have therapeutic potential against various types of cancers .

- Methods of Application : The compounds are naturally occurring and are extracted from the black pepper plant .

- Results : Both compounds have been found to inhibit cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

3. Synthesis of 1-(benzo[d][1,3]dioxol-5-yl)propan-1-one

- Summary of Application : The acylation reaction of MDB to selectively produce the valuable compound 1-(benzo[d][1,3]dioxol-5-yl)propan-1-one has been studied .

- Methods of Application : The compound was synthesized under flow conditions and exploits a recyclable heterogeneous acidic catalyst .

- Results : The study resulted in the successful synthesis of 1-(benzo[d][1,3]dioxol-5-yl)propan-1-one .

3. Synthesis of 1-(benzo[d][1,3]dioxol-5-yl)propan-1-one

- Summary of Application : The acylation reaction of MDB to selectively produce the valuable compound 1-(benzo[d][1,3]dioxol-5-yl)propan-1-one has been studied .

- Methods of Application : The compound was synthesized under flow conditions and exploits a recyclable heterogeneous acidic catalyst .

- Results : The study resulted in the successful synthesis of 1-(benzo[d][1,3]dioxol-5-yl)propan-1-one .

Safety And Hazards

Propiedades

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-5-ethyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-2-8-11(12(16)17)13-14-15(8)7-3-4-9-10(5-7)19-6-18-9/h3-5H,2,6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCDWPASTMKSJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1C2=CC3=C(C=C2)OCO3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-benzodioxol-5-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

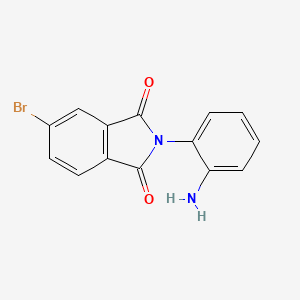

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine](/img/structure/B1517451.png)

![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B1517453.png)

![3-{3-Carbamoyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B1517455.png)

![4-[(Cyclopropylcarbamoyl)amino]benzoic acid](/img/structure/B1517458.png)